1-(2-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-(2-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in various fields of scientific research. This compound features a trifluoromethyl group, which is known for its unique chemical properties and its increasing importance in pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit sterol demethylase , an enzyme involved in the biosynthesis of sterols in fungi .
Mode of Action
Compounds with similar structures have been shown to bind to their target proteins via coordination, hydrogen bonding, and stacking interactions . These interactions can inhibit the activity of the target protein, leading to the desired biological effect .
Biochemical Pathways
Sterol demethylase inhibitors, like similar compounds, can disrupt the biosynthesis of ergosterol, a critical component of fungal cell membranes . This disruption can lead to changes in cell membrane permeability and function, ultimately inhibiting fungal growth .
Result of Action
Similar compounds have been found to exhibit remarkable inhibitory activities against certain fungi . For instance, they can inhibit spore germination and cause morphological changes on the surface of mycelia .
Preparation Methods
The synthesis of 1-(2-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from commercially available precursorsReaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity . Industrial production methods may involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
1-(2-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by radical intermediates.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and radical initiators for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound’s unique chemical properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:
- 1-(2-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- 1-(2-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
These compounds share structural similarities but differ in the position of the carboxylic acid group, which can significantly impact their chemical properties and biological activities. The unique positioning of the carboxylic acid group in this compound contributes to its distinct reactivity and application potential .
Properties
IUPAC Name |
2-(2-methoxyphenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3/c1-20-9-5-3-2-4-7(9)17-8(11(18)19)6-10(16-17)12(13,14)15/h2-6H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYIKYLBAYHPIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=CC(=N2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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